molecular formula C11H13N3 B2769916 2-(Cyclopentylamino)nicotinonitrile CAS No. 945347-52-4

2-(Cyclopentylamino)nicotinonitrile

Cat. No. B2769916
CAS RN: 945347-52-4
M. Wt: 187.246
InChI Key: MLXRNSZZOUYFMZ-UHFFFAOYSA-N
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Description

“2-(Cyclopentylamino)nicotinonitrile” is a chemical compound with the empirical formula C11H13N3. It has a molecular weight of 187.24 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for “2-(Cyclopentylamino)nicotinonitrile” is N#CC1=CC=CN=C1NC2CCCC2 . This notation provides a way to represent the structure of the chemical compound in a textual format.


Physical And Chemical Properties Analysis

“2-(Cyclopentylamino)nicotinonitrile” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Selective Toxicity and Insecticide Mechanisms

Neonicotinoids, including compounds related to 2-(Cyclopentylamino)nicotinonitrile, demonstrate selective toxicity towards insects over mammals due to differences in nicotinic acetylcholine receptor (nAChR) structures between these species. These compounds act as agonists at insect nAChRs, offering a safer and effective insecticide alternative with low toxicity to non-target organisms. The distinct interaction between neonicotinoids and insect nAChRs, attributed to specific binding sites, underscores the innovative approach of utilizing such compounds in pest management and agricultural practices while ensuring environmental safety (Tomizawa & Casida, 2003).

Development of Pseudocapacitors

Research into the development of pseudocapacitors highlights the application of nickel cobalt sulfide (NiCo2S4) nanotube arrays grown on carbon fiber paper, demonstrating superior electrical conductivity and pseudocapacitive properties. This technology utilizes electroactive materials for energy storage, offering insights into the potential use of nicotinonitrile derivatives in enhancing the performance of energy storage devices. The significant increase in discharge areal capacitance presented by these materials points towards advancements in the design of high-performance pseudocapacitors and the exploration of nicotinonitrile derivatives in the field of electrochemistry (Xiao et al., 2014).

Synthesis of Aromatic C-H Bond Cyanation

The Rhodium(III)-catalyzed cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles showcases the application of nicotinonitrile derivatives in organic synthesis. This process involves the use of N-cyano-N-phenyl-p-methylbenzenesulfonamide as a "CN" source, demonstrating the versatility of nicotinonitrile derivatives in facilitating the synthesis of complex organic molecules. This method highlights the potential of nicotinonitrile derivatives in pharmaceutical chemistry and drug development, providing a pathway for the synthesis of compounds with varied medicinal properties (Dong et al., 2015).

Antibacterial Activity

The microwave-assisted synthesis of nicotinonitrile and/or arene-linked bis(chromene-thiazoles) demonstrates the antibacterial activity of nicotinonitrile derivatives. These compounds exhibit potent efficacy against Staphylococcus aureus and Enterococcus faecalis, comparable to ciprofloxacin, highlighting their potential as new antibacterial agents. Such findings underscore the importance of nicotinonitrile derivatives in the development of novel antimicrobial therapies, contributing to the fight against drug-resistant bacterial infections (Mekky & Sanad, 2022).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating that it is acutely toxic and can cause eye irritation . It’s also classified as a combustible compound .

Future Directions

While specific future directions for “2-(Cyclopentylamino)nicotinonitrile” are not mentioned in the available resources, it’s part of a collection of unique chemicals provided to early discovery researchers . This suggests that it may have potential applications in various research fields.

properties

IUPAC Name

2-(cyclopentylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXRNSZZOUYFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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